
Antibacterial agent 196
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has demonstrated significant antifungal activity, particularly against Rhizoctonia solani, with an EC50 value of 0.46 μg/mL . The discovery and development of such compounds are crucial in the fight against bacterial and fungal infections, especially in the context of rising antibiotic resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 196 involves the formation of the oxime ether structure within the coumarin derivative. The specific synthetic route and reaction conditions are detailed in the literature, which includes the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of the final product, and adhering to industrial safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial agent 196 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and activity.
Reduction: The addition of hydrogen or removal of oxygen, which can also impact the compound’s properties.
Substitution: This involves replacing one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions: The reactions typically involve common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield different coumarin derivatives, while substitution reactions could produce a variety of oxime ether-containing compounds.
Applications De Recherche Scientifique
Antibacterial agent 196 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxime ether-containing coumarin derivatives.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections in plants.
Medicine: Explored for its potential as an antifungal agent in treating infections caused by Rhizoctonia solani and other pathogens.
Mécanisme D'action
The mechanism of action of antibacterial agent 196 involves its interaction with the fungal cell wall and mitochondria. The compound induces the sprawling growth of hyphae, distorts the outline of cell walls, and reduces the number of mitochondria in Rhizoctonia solani . This disruption of cellular structures and functions ultimately leads to the inhibition of fungal growth and activity.
Comparaison Avec Des Composés Similaires
Coumarin Derivatives: Other coumarin derivatives with similar structures and antifungal activities.
Oxime Ether Compounds: Compounds containing oxime ether structures that exhibit antifungal or antibacterial properties.
Uniqueness: Antibacterial agent 196 is unique due to its specific combination of a coumarin backbone and an oxime ether functional group. This structural uniqueness contributes to its potent antifungal activity and distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C11H7Cl2NO3 |
|---|---|
Poids moléculaire |
272.08 g/mol |
Nom IUPAC |
4,6-dichloro-3-[(E)-methoxyiminomethyl]chromen-2-one |
InChI |
InChI=1S/C11H7Cl2NO3/c1-16-14-5-8-10(13)7-4-6(12)2-3-9(7)17-11(8)15/h2-5H,1H3/b14-5+ |
Clé InChI |
KNNVCGARVUUHDE-LHHJGKSTSA-N |
SMILES isomérique |
CO/N=C/C1=C(C2=C(C=CC(=C2)Cl)OC1=O)Cl |
SMILES canonique |
CON=CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


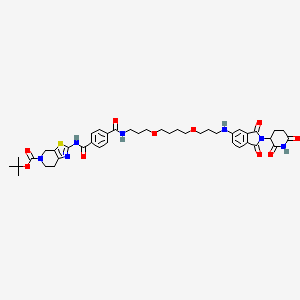

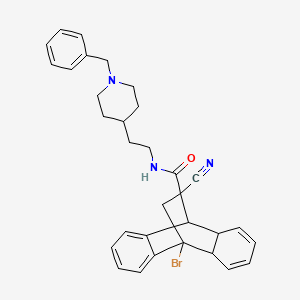
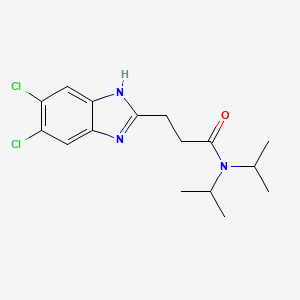
![3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one](/img/structure/B12369255.png)
![2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B12369265.png)

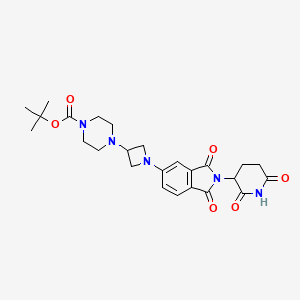

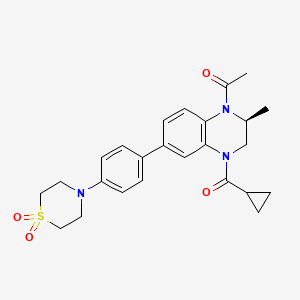

![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)


